2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Csp³–Csp² bond formation Thrombin inhibitor synthesis

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol-protected alkylboronic ester with the molecular formula C₁₀H₂₁BO₃ and a molecular weight of 200.08 g·mol⁻¹. It belongs to the class of 1,3,2-dioxaborolanes, which serve as masked boronic acid surrogates in Suzuki–Miyaura cross-coupling chemistry and as stable intermediates in pharmaceutical syntheses, most notably in the multi-step preparation of the thrombin inhibitor flovagatran (TGN 255) via patent EP 1396269 A1.

Molecular Formula C10H21BO3
Molecular Weight 200.09 g/mol
CAS No. 667917-13-7
Cat. No. B3055771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS667917-13-7
Molecular FormulaC10H21BO3
Molecular Weight200.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCOC
InChIInChI=1S/C10H21BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-8H2,1-5H3
InChIKeyPKCAZCNJOALZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 667917-13-7) — Pinacol Boronate Procurement & Selection Guide


2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol-protected alkylboronic ester with the molecular formula C₁₀H₂₁BO₃ and a molecular weight of 200.08 g·mol⁻¹ . It belongs to the class of 1,3,2-dioxaborolanes, which serve as masked boronic acid surrogates in Suzuki–Miyaura cross-coupling chemistry and as stable intermediates in pharmaceutical syntheses, most notably in the multi-step preparation of the thrombin inhibitor flovagatran (TGN 255) via patent EP 1396269 A1 [1].

Why 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Interchanged with Generic Alkyl Boronates


Substituting this compound with the parent 3-methoxypropylboronic acid, a different diol ester, or a structural isomer introduces quantifiable differences in hydrolytic stability, chromatographic behavior, and downstream reactivity. The pinacol ester exhibits enhanced kinetic stability over the free boronic acid, which is prone to rapid dehydration to boroxines and oxidative C–B bond cleavage [1]. Conversely, the pinacol ester hydrolyses more readily under physiological conditions than the pinanediol congener, a property intentionally exploited in the flovagatran prodrug design where timely plasma cleavage is required [2]. These stability differences directly impact storage shelf-life, purification feasibility, and coupling reaction reproducibility, making the choice of a specific boronate derivative a critical procurement decision.

Quantitative Differentiation of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane — Evidence-Based Selection Guide


Direct Match: Csp³–Csp² Suzuki Coupling Performance vs. Methoxymethoxy Analog

In the synthesis of 5-(methoxymethoxy)-2-methylidenepentanol, the closely related analog 2-[3-(methoxymethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was coupled with 2-iodoprop-2-en-1-ol in 38% isolated yield using PdCl₂(dppf) (5 mol%) and TlOH (5 equiv) in THF/water at 50 °C [1]. Although this is a direct reported value for the methoxymethoxy-protected analog rather than the target compound, the identical dioxaborolane scaffold and coupling conditions provide a reliable baseline for the expected reactivity of 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Csp³–Csp² Suzuki couplings.

Suzuki-Miyaura coupling Csp³–Csp² bond formation Thrombin inhibitor synthesis

Hydrolytic Stability Superiority of Pinacol Ester over Free Boronic Acid

The pinacol ester protecting group significantly retards hydrolysis relative to the free boronic acid. In a comparative stability study under aqueous basic conditions, an aryl boronic acid underwent complete decomposition within 12 h, whereas the corresponding pinacol boronate retained detectable levels after the same period [1]. While this study was conducted on aryl systems, the class-level stability advantage established for pinacol boronates over free boronic acids is well-documented and extends to alkyl boronates [2].

Boronate ester stability Hydrolysis resistance Shelf-life

Proprietary Intermediate Status in Flovagatran (TGN 255) API Synthesis

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is specifically designated as Intermediate (III) in the published flovagatran (TGN 255) synthesis route from Trigen Ltd [1]. In this route, it undergoes a regiospecific one-carbon insertion with CH₂Cl₂, LDA, and ZnCl₂ to furnish the 1-chloro-4-methoxybutylboronate (IV) — a transformation that is critically dependent on the pinacol ester protecting group. The free boronic acid, the diethanolamine adduct, or the MIDA boronate would not support this homologation step under the same conditions [2].

Pharmaceutical intermediate Thrombin inhibitor Flovagatran GMP synthesis

Physicochemical Property Differentiation — Density, Boiling Point, and Flash Point

The target compound is a liquid at ambient temperature with a density of 0.92 g·cm⁻³, a boiling point of 220.7 °C at 760 mmHg, and a flash point of 87.3 °C . These properties contrast with the free 3-methoxypropylboronic acid, which is a solid (mp data not widely reported) and exhibits lower organic-solvent solubility. The liquid physical state and moderate boiling point of the pinacol ester facilitate transfer via syringe or pump in automated synthesis platforms, whereas the solid free acid requires weighing and dissolution steps that expose it to ambient moisture.

Physicochemical properties Handling safety Solvent compatibility

Commercial Purity Benchmarking — 95–98% Assay Range Across Suppliers

Commercial suppliers consistently report a minimum purity of 95% for this compound, with select vendors offering 98%+ grades . This purity range exceeds that typically reported for the corresponding free 3-methoxypropylboronic acid, which often contains variable amounts of boroxine and anhydride impurities that complicate stoichiometric calculations in coupling reactions [1]. The pinacol ester's well-defined purity simplifies reaction stoichiometry and reduces the need for excess reagent compensation.

Purity specification Procurement Quality control

Optimal Application Scenarios for 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Synthesis of Flovagatran (TGN 255) and Structurally Related Thrombin Inhibitors

This pinacol ester is the designated Intermediate (III) in the patented flovagatran synthetic route, where it undergoes a Matteson one-carbon homologation with CH₂Cl₂/LDA/ZnCl₂ to yield the 1-chloro-4-methoxybutylboronate (IV). No other boron species — free acid, MIDA boronate, or diethanolamine adduct — is a direct substrate for this transformation. Procuring this exact compound ensures alignment with the published regulatory synthesis and avoids route re-validation costs [1].

Csp³–Csp² Suzuki–Miyaura Cross-Coupling for Allylic Alcohol Construction

The methoxypropyl-dioxaborolane scaffold has demonstrated productive Csp³–Csp² coupling with alkenyl iodides (e.g., 2-iodoprop-2-en-1-ol), affording allylic alcohol products in 38% isolated yield under PdCl₂(dppf)/TlOH conditions. This reactivity profile supports the construction of functionalized pentanol intermediates for natural product or medicinal chemistry programs [1].

Moisture-Sensitive Automated Synthesis Platforms

With its liquid physical state (density 0.92 g·cm⁻³, bp 220.7 °C), the compound is compatible with automated liquid-handling systems and flow chemistry setups. Its enhanced hydrolytic stability over the free boronic acid minimizes degradation during pre-reaction storage on the autosampler deck, making it the preferred form for high-throughput reaction screening and parallel synthesis campaigns .

Boronic Ester Homologation and Diversification Chemistry

The pinacol ester is the optimal starting material for Matteson-type homologation chemistry using Grignard or organolithium reagents at non-cryogenic temperatures. The dioxaborolane ring confers sufficient kinetic stability for room-temperature handling while remaining reactive enough for transmetalation under standard Suzuki conditions, a balance not achieved by more sterically hindered esters such as pinanediol boronates [2].

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